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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanol

CAS No.: 54411-10-8

Cat. No.: B1596235

Get Quote

Molecular Architecture, Synthesis, and Biological Interface

Executive Summary
2-(4-Ethylphenoxy)ethanol (CAS: 54411-10-8) represents a specialized glycol ether

derivative within the broader class of phenoxyethanol analogs.[1] While its parent compound,

2-phenoxyethanol, is ubiquitous as a preservative in pharmaceuticals and cosmetics, the 4-

ethyl derivative offers distinct physiochemical properties—specifically increased lipophilicity and

altered metabolic kinetics—that make it a molecule of interest for structure-activity relationship

(SAR) studies in drug development and advanced material synthesis.

This technical guide provides a comprehensive analysis of the molecule's structural integrity,

synthetic pathways, spectroscopic signature, and biological fate, designed for researchers

requiring high-fidelity data for experimental design.
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The molecule consists of a 4-ethylphenol moiety linked to an ethylene glycol chain via an ether

bond.[1] This structure imparts amphiphilic character: the ethyl-substituted aromatic ring

provides a hydrophobic domain, while the terminal hydroxyl group confers hydrogen-bonding

capability.[1]

SMILES:CCc1ccc(OCCO)cc1

InChI Key:InChI=1S/C10H14O2/c1-2-8-3-5-9(6-4-8)12-7-10-11/h3-6,11H,2,7,10H2,1H3

Key Physiochemical Properties
Property

Value
(Experimental/Predicted)

Significance in Application

Molecular Weight 166.22 g/mol

Optimal for membrane

permeability (Lipinski Rule of

5).[1]

LogP (Octanol/Water) ~2.1 - 2.3 (Predicted)

Higher lipophilicity than

Phenoxyethanol (1.2),

enhancing skin/membrane

penetration.[1]

Boiling Point
~270–275°C (Predicted at 760

mmHg)

High thermal stability; suitable

for high-temperature synthesis.

[1]

Water Solubility Moderate (~2-5 g/L)

Reduced solubility compared

to methyl analogs due to the

ethyl group.[1]

pKa (Hydroxyl) ~14.5

Typical for primary aliphatic

alcohols; acts as a weak

nucleophile.[1]

Synthetic Pathways & Process Chemistry
The synthesis of 2-(4-Ethylphenoxy)ethanol is predominantly achieved via Williamson Ether

Synthesis or Ethoxylation.[1] The choice of pathway depends on scale and purity requirements.
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Primary Route: Base-Catalyzed Ethoxylation
This industrial-preferred route involves the reaction of 4-ethylphenol with ethylene carbonate or

ethylene oxide.[1] It avoids the formation of salt byproducts common in halide-based

syntheses.[1]

Reaction Mechanism:

Deprotonation: A catalytic base (e.g., KOH) deprotonates the phenol to form the phenoxide

anion.

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of ethylene carbonate.

Decarboxylation: Loss of CO₂ yields the final product.

Visualization: Synthetic Logic
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Figure 1: Base-catalyzed synthesis via ethylene carbonate, highlighting the atom-economic

pathway (CO₂ is the only byproduct).[1]

Spectroscopic Characterization
Accurate identification requires a multi-modal approach. The following data is derived from

standard spectroscopic principles applied to the 4-ethylphenoxy scaffold.

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://www.benchchem.com/product/b1596235/docs?utm_src=pdf-body-img#technical-monograph-2-4-ethylphenoxy-ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

1.22 Triplet (t) 3H -CH₂-CH₃
Terminal methyl

of ethyl group.[1]

2.60 Quartet (q) 2H -CH₂-CH₃

Benzylic

methylene

protons.[1]

3.95 Triplet (t) 2H -CH₂-CH₂-OH

Methylene

adjacent to

hydroxyl.[1]

4.08 Triplet (t) 2H Ar-O-CH₂-

Methylene

adjacent to

phenoxy ether.[1]

6.82 Doublet (d) 2H Ar-H (Ortho to O)

AA'BB' system;

electron-rich

aromatic protons.

[1]

7.12 Doublet (d) 2H Ar-H (Meta to O)

AA'BB' system;

shielded by alkyl

group.[1]

Infrared Spectroscopy (FT-IR)
3350–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1]

2850–2960 cm⁻¹: C-H aliphatic stretching (Enhanced by ethyl group).[1]

1510, 1610 cm⁻¹: Aromatic C=C ring skeletal vibrations.

1245 cm⁻¹: Ar-O-C asymmetric ether stretch (Diagnostic peak).[1]

Biological Interface & Metabolism
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For drug development professionals, understanding the metabolic fate is critical for toxicity and

pharmacokinetic (PK) modeling.

Metabolic Pathway
Like other glycol ethers, 2-(4-Ethylphenoxy)ethanol undergoes oxidation primarily at the

terminal alcohol.[1]

Phase I: Alcohol Dehydrogenase (ADH) converts the alcohol to an aldehyde.[1]

Phase I (cont.): Aldehyde Dehydrogenase (ALDH) rapidly converts the aldehyde to 2-(4-

ethylphenoxy)acetic acid.[1]

Phase II: The acid metabolite is excreted renally or conjugated (glucuronidation).[1]
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Figure 2: Predicted metabolic pathway illustrating the oxidation of the primary alcohol to the

carboxylic acid metabolite.

Experimental Protocols
Synthesis Protocol (Lab Scale)
Objective: Synthesis of 10g of 2-(4-Ethylphenoxy)ethanol via Williamson Ether Synthesis.

Reagents:

4-Ethylphenol (12.2 g, 0.1 mol)[1]

Ethylene Carbonate (9.7 g, 0.11 mol)

Potassium Carbonate (K₂CO₃) (0.5 g, catalyst)[1]

Solvent: Toluene (optional, or neat)

Procedure:

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, thermometer, and reflux

condenser.

Charging: Add 4-Ethylphenol, Ethylene Carbonate, and K₂CO₃.

Reaction: Heat the mixture to 140–150°C under nitrogen atmosphere. CO₂ evolution will be

observed.[1]

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or GC-MS until phenol is consumed (~4-6

hours).[1]

Workup: Cool to room temperature. Dissolve residue in Dichloromethane (DCM).[1] Wash

with 1M NaOH (to remove unreacted phenol) and Brine.

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum

distillation (bp ~140°C @ 5 mmHg) or column chromatography.[1]
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Analytical Validation (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1]

Gradient: 10% B to 90% B over 15 min.

Detection: UV @ 275 nm (Absorption max of ethyl-phenol ring).[1]

Flow Rate: 1.0 mL/min.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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